(3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
Overview
Description
3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone (APCTM) is a synthetic compound that has been widely studied for its potential applications in a variety of scientific research fields. It is a small molecule that is structurally similar to pyrrolidine, an alkaloid found in plants. APCTM has been used as a model compound to study the structure-activity relationships of pyrrolidines, and its synthesis has been widely studied. In addition, it has been used to study the mechanism of action of various drugs, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Studies
(3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone and its derivatives have been extensively studied for their synthesis and structural properties. Shahana and Yardily (2020) synthesized novel compounds related to this chemical and characterized them using various spectroscopic methods. They also performed density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and harmonic vibrational wave numbers of these compounds. Their study provides insights into the structural changes in the molecule due to the substitution of electron withdrawing groups and analyzes thermodynamic stability and reactivity in different states (Shahana & Yardily, 2020).
Antibacterial Activity
The antibacterial activity of compounds related to this compound has been a subject of research. Shahana and Yardily (2020) conducted a molecular docking study using Hex 8.0, which aided in understanding the antibacterial properties of these compounds (Shahana & Yardily, 2020).
Spectroscopic Properties
Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents. The study revealed the influence of solvent polarity and hydrogen-bonding abilities on the spectroscopic properties of these compounds (Al-Ansari, 2016).
Anticancer Potential
Gouhar and Raafat (2015) synthesized and evaluated certain derivatives of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone for anticancer properties. They explored reactions with different nucleophiles and evaluated the anticancer activity of the newly synthesized compounds (Gouhar & Raafat, 2015).
Neurological Applications
Butler, Wise, and Dewald (1984) synthesized a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, demonstrating central nervous system depressant activity and potential anticonvulsant properties. This study highlights the relevance of such compounds in neurological research (Butler, Wise, & Dewald, 1984).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds.
Mode of Action
The mode of action would depend on the specific targets of the compound. Compounds containing a pyrrolidine ring are known to interact with various targets due to their ability to efficiently explore the pharmacophore space .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidine derivatives are known to have good bioavailability due to their saturated ring structure .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. As mentioned, indole derivatives have been found to possess various biological activities .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-chlorothiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-4-3-6(11)5-12/h1-2,6H,3-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYPJBZIMXLNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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